molecular formula C15H17NO3 B13851289 1-(Oxan-4-ylmethyl)indole-4-carboxylic acid

1-(Oxan-4-ylmethyl)indole-4-carboxylic acid

Cat. No.: B13851289
M. Wt: 259.30 g/mol
InChI Key: MALIFINGUHWPHO-UHFFFAOYSA-N
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Description

1-(Oxan-4-ylmethyl)indole-4-carboxylic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-ylmethyl)indole-4-carboxylic acid typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the indole product

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-ylmethyl)indole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the indole nucleus.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

1-(Oxan-4-ylmethyl)indole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Oxan-4-ylmethyl)indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, indole derivatives are known to interact with nuclear receptors, regulate intestinal hormones, and affect biological effects as signaling molecules .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-2-carboxylic acid: Known for its biological activities and use in synthesizing pharmaceuticals.

    Indole-4-carboxylic acid: Similar in structure but lacks the oxan-4-ylmethyl group.

Uniqueness: 1-(Oxan-4-ylmethyl)indole-4-carboxylic acid is unique due to the presence of the oxan-4-ylmethyl group, which may confer distinct chemical and biological properties compared to other indole derivatives

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

1-(oxan-4-ylmethyl)indole-4-carboxylic acid

InChI

InChI=1S/C15H17NO3/c17-15(18)13-2-1-3-14-12(13)4-7-16(14)10-11-5-8-19-9-6-11/h1-4,7,11H,5-6,8-10H2,(H,17,18)

InChI Key

MALIFINGUHWPHO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=CC3=C(C=CC=C32)C(=O)O

Origin of Product

United States

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